molecular formula C17H29NO B2427992 (2E)-N-hydroxy-1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-imine CAS No. 380308-61-2

(2E)-N-hydroxy-1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-imine

Cat. No. B2427992
M. Wt: 263.425
InChI Key: MFKZMGIKZYMPME-LDADJPATSA-N
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Description

This would involve identifying the compound’s chemical formula, its structure, and possibly its purpose or role in specific applications.



Synthesis Analysis

This would involve detailing the methods and processes used to synthesize the compound.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances, its reactivity, and the products of its reactions.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).


Scientific Research Applications

Synthesis and Properties of Hydroxyl Diamines and Derivatives

Facile Synthesis and Properties of Phosphinated Hydroxyl Diamines
A study by Wang, Lin, Chang, and Shih (2012) discusses the synthesis of a hydroxyl diamine and its derivatives, focusing on their thermal properties and application in creating poly(hydroxyl imides) and polyimide–SiO2 hybrids. These materials demonstrated enhanced thermal properties compared to polyimides without hydroxyl groups, with potential applications in high-performance polymers and hybrid materials (Wang, Lin, Chang, & Shih, 2012).

Synthesis of Unstable Compounds

Synthesis of Rearranged Unsaturated Drimane Derivatives
Miranda et al. (2001) detailed the synthesis of vinylcyclohexenes and their use in Diels-Alder reactions to create octalin derivatives with a rearranged drimane skeleton. This synthesis pathway is notable for its use of enoltriflates and palladium-catalyzed cross-coupling reactions, which could be relevant in the context of synthesizing complex organic compounds (Miranda et al., 2001).

Metallophthalocyanines with Organosoluble Properties

Synthesis of Organosoluble Metallophthalocyanines
Karimi and Bayat (2012) explored the synthesis of highly organosoluble metallophthalocyanines, which are compounds with potential applications in materials science due to their solubility in various organic solvents. This research could be relevant in the development of advanced materials with specific solubility requirements (Karimi & Bayat, 2012).

Reactions of Amines and Formaldehyde/Aryl Aldehydes

Reactions Involving Amines and Aldehydes
Potnis and Samant (2002) investigated the reactions of 1-(2-hydroxyphenyl)-1,3-butanedione with various amines and aldehydes, producing a range of imines and chalcones. These reactions highlight the potential for synthesizing diverse organic compounds through simple reactions involving amines and aldehydes (Potnis & Samant, 2002).

Anticancer and Catalytic Activities of Metal Complexes

Anticancer and Catalytic Properties of Metal Complexes
Ta et al. (2019) reported on the synthesis of oxovanadium(V), dioxomolybdenum(VI), and Cu(II) complexes of amide–imine conjugates, examining their use as catalysts and investigating their anticancer properties. This study reveals the potential biomedical and catalytic applications of such metal complexes (Ta et al., 2019).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(NE)-N-[1-(3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-12(18-19)9-14-10-13-7-6-8-16(2,3)15(13)11-17(14,4)5/h14,19H,6-11H2,1-5H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKZMGIKZYMPME-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC1CC2=C(CC1(C)C)C(CCC2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CC1CC2=C(CC1(C)C)C(CCC2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-hydroxy-1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-imine

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